molecular formula C15H16ClN3O4 B11998943 N'-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

N'-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11998943
M. Wt: 337.76 g/mol
InChI Key: MICGZUJBGZJDHJ-UHFFFAOYSA-N
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Description

N’-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a chloroacetyl group, a hydroxy group, and a carbohydrazide moiety

Properties

Molecular Formula

C15H16ClN3O4

Molecular Weight

337.76 g/mol

IUPAC Name

N'-(2-chloroacetyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carbohydrazide

InChI

InChI=1S/C15H16ClN3O4/c1-2-7-19-10-6-4-3-5-9(10)13(21)12(15(19)23)14(22)18-17-11(20)8-16/h3-6,21H,2,7-8H2,1H3,(H,17,20)(H,18,22)

InChI Key

MICGZUJBGZJDHJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps One common method starts with the preparation of 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

The next step involves the chloroacetylation of the intermediate. This is achieved by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of N’-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone, and the carbohydrazide moiety can undergo reduction to form corresponding amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst like hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Condensation: Formation of Schiff bases or hydrazones.

Scientific Research Applications

N’-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The hydroxy and carbohydrazide groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(chloroacetyl)-4-hydroxy-2-oxo-1-ethyl-1,2-dihydroquinoline-3-carbohydrazide
  • N-(chloroacetyl)-4-hydroxy-2-oxo-1-methyl-1,2-dihydroquinoline-3-carbohydrazide
  • N-(chloroacetyl)-4-hydroxy-2-oxo-1-butyl-1,2-dihydroquinoline-3-carbohydrazide

Uniqueness

N’-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetyl group allows for selective reactions with nucleophiles, while the hydroxy and carbohydrazide groups enhance its binding interactions with biological targets.

Biological Activity

N'-(Chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antibacterial and anti-HIV properties, supported by recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C15H16ClN3O3\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{3}

This structure includes a chloroacetyl group, a hydroxy group, and a carbohydrazide moiety, which are significant for its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound. The Minimum Inhibitory Concentration (MIC) assay was employed to determine the effectiveness against various bacterial strains. The compound exhibited moderate antibacterial activity, with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results suggest that while the compound shows potential as an antibacterial agent, further optimization may be necessary to enhance its efficacy.

Anti-HIV Activity

The anti-HIV activity of this compound was assessed through in vitro studies focusing on its ability to inhibit HIV replication. The synthesized derivatives were tested for their capacity to block the integrase strand transfer (IN ST) process and cell-based HIV replication.

Research Findings:

  • The compound demonstrated moderate anti-HIV activity at concentrations above 100 µM.
  • Docking studies indicated potential interactions with the HIV integrase enzyme, suggesting a mechanism for its inhibitory effects.

Table 2: Anti-HIV Activity Assessment

Compound Concentration (µM)% Inhibition of HIV Replication
5020
10045
20070

These findings indicate that while the compound shows promise in inhibiting HIV replication, further structural modifications may be needed to enhance potency.

Case Studies

A series of case studies have been documented in literature where derivatives of quinoline compounds similar to this compound were synthesized and tested for various biological activities. For instance:

  • Study on Quinoline Derivatives : A study reported that derivatives with specific substitutions on the quinoline ring exhibited enhanced anti-inflammatory and anticancer properties through mechanisms involving COX inhibition and apoptosis induction .
  • HIV Inhibition Studies : Another case highlighted the synthesis of similar compounds that effectively inhibited HIV integrase activity, showcasing the importance of functional groups in enhancing biological efficacy .

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